Sodium DL-3-hydroxybutyrate-13C4

Description

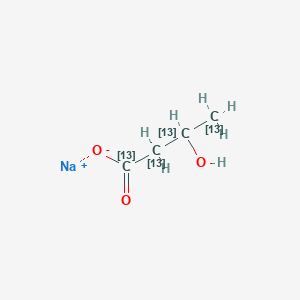

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO3 |

|---|---|

Molecular Weight |

130.057 g/mol |

IUPAC Name |

sodium;3-hydroxy(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |

InChI Key |

NBPUSGBJDWCHKC-UJNKEPEOSA-M |

Isomeric SMILES |

[13CH3][13CH]([13CH2][13C](=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Methodological Frameworks Utilizing Sodium Dl 3 Hydroxybutyrate 13c4

Advanced Spectroscopic Techniques

¹³C NMR spectroscopy is a primary analytical method for studying metabolic pathways using ¹³C-labeled substrates. nih.gov The technique's utility stems from its ability to distinguish carbon atoms in different chemical environments within a molecule, providing detailed structural and quantitative information. The investigation involves the introduction of a ¹³C-labeled substrate, the detection of ¹³C-labeled metabolites, and metabolic modeling to determine the rates of metabolic reactions. nih.gov

In both in vivo (within a living organism) and ex vivo (on tissue extracts) studies, Sodium DL-3-hydroxybutyrate-13C4 is used to trace the metabolic pathways of ketone bodies, particularly in the brain. nih.gov When administered, the ¹³C-labeled 3-hydroxybutyrate (B1226725) is metabolized, and its labeled carbon atoms are incorporated into other key molecules, such as the neurotransmitters glutamate (B1630785) and glutamine.

Direct ¹³C NMR detection allows for the resolution of signals from specific carbon positions in these metabolites. nih.gov By monitoring the appearance and distribution of the ¹³C label in the different carbon positions of glutamate and glutamine, researchers can map the flux through specific enzymatic pathways, such as the tricarboxylic acid (TCA) cycle. This provides critical insights into cerebral energy metabolism and neurotransmitter cycling. nih.gov The distinct chemical shifts of the carbon atoms in the 3-hydroxybutyrate backbone are foundational to these analyses. stuba.sk

Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically increases the sensitivity of NMR spectroscopy. By using a process called dynamic nuclear polarization (DNP), the ¹³C NMR signal can be enhanced by more than 10,000-fold. nih.gov This immense signal boost enables the real-time, in vivo imaging of metabolic processes that are too fast or involve concentrations too low to be observed with conventional NMR. nih.govacs.org

This compound is a substrate well-suited for hyperpolarization studies. isotope.comisotope.comisotope.com After hyperpolarization and injection, the strong signal from the ¹³C4-labeled compound allows researchers to directly observe its transport into cells and its rapid conversion into other metabolites, such as acetyl-CoA and subsequently into TCA cycle intermediates. This provides an unprecedented window into the dynamics of ketone body metabolism in various physiological and pathological states. nih.gov

¹³C NMR spectroscopy can provide precise quantitative data on metabolite concentrations and metabolic rates. The area of an NMR signal is proportional to the number of nuclei contributing to it. In studies using this compound, the signal intensity of the labeled carbons can be measured and compared to that of an internal standard to determine its concentration. acs.org

Furthermore, by analyzing the ¹³C enrichment in the metabolic products over time, researchers can calculate the flux, or rate, of the metabolic pathways involved. nih.gov For instance, spectral deconvolution of ¹³C NMR spectra allows for the separation of signals corresponding to different molecular environments or states, enabling the quantification of the relative amounts of a substrate and its products. nih.gov This quantitative approach is essential for building accurate metabolic models of tissue-specific energy utilization.

| Carbon Position in 3-Hydroxybutyrate | Typical ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 (-COOH) | ~183.2 | bmrb.io |

| C2 (-CH₂) | ~49.3 | bmrb.io |

| C3 (-CHOH) | ~68.4 | bmrb.io |

| C4 (-CH₃) | ~24.4 | bmrb.io |

Mass spectrometry is another powerful analytical technique for metabolomics and isotope tracing, prized for its high sensitivity and selectivity. uah.edu It works by measuring the mass-to-charge ratio of ions, allowing for the clear differentiation between unlabeled metabolites and their heavy-isotope-labeled counterparts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uah.edu This method is widely used for the precise quantification of metabolites, including 3-hydroxybutyrate, in complex biological samples like plasma and serum. nih.govnih.gov

In this framework, this compound serves as an ideal internal standard. Because it is chemically identical to the endogenous (unlabeled) 3-hydroxybutyrate, it behaves identically during sample extraction and chromatographic separation. However, its higher mass (M+4) allows the mass spectrometer to distinguish it from the naturally occurring molecule. sigmaaldrich.com By adding a known amount of the ¹³C4-labeled standard to a sample, researchers can use the ratio of the signal from the unlabeled analyte to the labeled standard to calculate the absolute concentration of endogenous 3-hydroxybutyrate with high accuracy and precision. nih.gov Validated LC-MS/MS methods demonstrate excellent linearity, precision, and recovery for the quantification of 3-hydroxybutyrate in clinical and research settings. nih.govnih.gov

| Validation Parameter | Reported Finding for 3-Hydroxybutyrate Analysis | Reference |

|---|---|---|

| Linearity (R²) | >0.99 | nih.gov |

| Intra-run Imprecision (CV%) | < 5.5% | nih.gov |

| Inter-run Imprecision (CV%) | < 5.8% | nih.gov |

| Analytical Recovery | 96.3% - 103% | nih.gov |

Mass Spectrometry (MS) for Isotope Tracing and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including ketone bodies. For the analysis of 3-hydroxybutyrate, GC-MS offers high chromatographic resolution and sensitive detection. This compound is ideally suited for use as an internal standard in these methods.

A typical GC-MS workflow involves several key steps. First, the biological sample (e.g., plasma, blood, or tissue extract) is prepared, often involving protein precipitation with agents like acetonitrile, followed by extraction. nih.gov Because 3-hydroxybutyrate is not inherently volatile, a derivatization step is essential to prepare it for gas chromatography. nih.govresearchgate.net The extract is thoroughly dried to remove any water, which can interfere with the derivatization reaction, and then a derivatizing agent is added. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, such as an HP-5MS column. nih.govresearchgate.net The separated compounds then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govresearchgate.net When this compound is used as an internal standard, its derivatized form will have a predictable mass shift of +4 compared to the endogenous analyte, allowing for clear differentiation and accurate quantification. mdpi.com

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. monash.edu The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample at the earliest stage of analysis. monash.eduresearchgate.net This labeled compound, often referred to as an internal standard, has chemical and physical properties that are nearly identical to the endogenous (unlabeled) analyte.

The core principle of IDMS is that the labeled standard and the unlabeled analyte will behave identically during all subsequent analytical steps, including extraction, derivatization, and ionization. monash.edu Therefore, any sample loss or variation during sample workup will affect both the analyte and the standard equally, meaning the ratio of the two remains constant. monash.eduresearchgate.net

After introducing the this compound standard, the sample is processed and analyzed by mass spectrometry (either GC-MS or LC-MS). The instrument measures the ratio of the mass spectrometric signal of the endogenous analyte to that of the ¹³C-labeled standard. Since the amount of the added standard is known, the absolute concentration of the endogenous analyte in the original sample can be calculated with high accuracy. This approach effectively corrects for matrix effects and variations in instrument response, leading to robust and reliable quantification. researchgate.net For example, studies have successfully used ¹³C- and deuterium-labeled BHB standards to quantify BHB levels in biological matrices like blood and tissue. nih.govnih.govnih.gov

Derivatization Strategies for Enhanced MS Sensitivity

To make small, polar, and non-volatile molecules like 3-hydroxybutyrate suitable for GC-MS analysis, a chemical derivatization step is required. nih.gov This process modifies the analyte to increase its volatility and thermal stability, while also improving its chromatographic behavior and mass spectral characteristics for enhanced sensitivity. nih.govresearchgate.net

The most common derivatization strategy for hydroxy acids, including 3-hydroxybutyrate, is silylation. This involves replacing the active hydrogen atoms on the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group. A widely used reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). nih.govnih.govresearchgate.net The reaction with BSTFA converts 3-hydroxybutyrate into its di-TMS derivative. This derivative is significantly more volatile and less polar, allowing it to pass through the GC column effectively.

The derivatization procedure must be carefully optimized. For instance, the sample must be completely dry, as moisture can deactivate the BSTFA reagent. nih.gov The reaction is typically carried out by incubating the dried extract with the derivatizing agent (e.g., BSTFA in ethyl acetate) at an elevated temperature, such as 70-75°C, for about 15 to 30 minutes to ensure the reaction goes to completion. researchgate.netnih.gov The resulting TMS-derivatized 3-hydroxybutyrate yields characteristic fragment ions in the mass spectrometer (e.g., a prominent ion at m/z 233 for the di-TMS derivative), which are used for quantification in selected ion monitoring (SIM) mode, providing high specificity and sensitivity. nih.govresearchgate.net

| Parameter | Description | Source |

| Analyte | 3-hydroxybutyrate (BHB) | nih.gov |

| Internal Standard | This compound or other isotopic variants (e.g., BHB-d4) | nih.govmdpi.comnih.gov |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |

| Key Prep Step | Derivatization (Silylation) | nih.govnih.gov |

| Common Reagent | BSTFA + 1% TMCS | nih.govnih.govnih.gov |

| Purpose | Increase volatility and thermal stability for GC analysis. | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. | researchgate.net |

Stable Isotope Flux Analysis (SIFA) with this compound

Stable Isotope Flux Analysis (SIFA), often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govyoutube.com By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites. youtube.comnih.gov this compound serves as an ideal tracer for investigating ketone body metabolism and its interactions with central carbon metabolism. researchgate.net

Principles of Metabolic Flux Determination

Metabolic fluxes, the in vivo rates of metabolic reactions, provide a functional readout of the cellular state but cannot be measured directly. mdpi.comyoutube.com SIFA determines these fluxes by integrating experimental data with a computational model of a metabolic network. The process begins with the introduction of an isotopic tracer, such as this compound, into a biological system. researchgate.netyoutube.com As the cells or organism metabolize the ¹³C-labeled BHB, the ¹³C atoms are distributed throughout the connected metabolic pathways. nih.gov

After a certain period, which can be designed to achieve an isotopic steady state (where the labeling pattern of metabolites becomes constant) or as a dynamic time-course experiment, samples are collected. monash.edunorthwestern.edu The mass distribution vectors (MDVs)—which describe the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) for key metabolites—are measured using mass spectrometry or NMR. nih.govnih.gov

These experimentally measured labeling patterns provide crucial constraints on the possible flux distributions within the cell. nih.gov A mathematical model that includes the stoichiometry of the metabolic network and the known atom transitions for each reaction is used to calculate the theoretical labeling patterns for a given set of fluxes. nih.gov By iteratively adjusting the flux values in the model to minimize the difference between the predicted and experimentally measured labeling patterns, a best-fit flux map is determined. mdpi.com This provides a quantitative description of the activity of various metabolic pathways. youtube.com

Modeling Isotopic Labeling Patterns in Metabolic Networks

The core of SIFA lies in the ability to model how the ¹³C label from a tracer like this compound propagates through a metabolic network. nih.gov When [U-¹³C4]BHB is introduced, it enters the metabolic system and can be oxidized back to [U-¹³C4]acetoacetate, which is then converted to two molecules of [U-²C]acetyl-CoA. This ¹³C-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, leading to the incorporation of the ¹³C label into all TCA cycle intermediates, as well as into compounds derived from them, such as certain amino acids and fatty acids. researchgate.netnih.gov

The specific pattern of ¹³C labeling that appears in downstream metabolites is a direct consequence of the active metabolic pathways and their relative fluxes. For example, the distribution of ¹³C isotopologues in citrate, malate, or glutamate will depend on the rate of the TCA cycle, anaplerotic fluxes (reactions that replenish TCA cycle intermediates), and cataplerotic fluxes (reactions that drain intermediates). mdpi.com

Computational models are constructed based on known biochemical reactions and atom-mapping rules that track the position of every carbon atom through each reaction. nih.gov These models can simulate the expected mass isotopomer distributions for any metabolite in the network for a given set of flux values. arxiv.org By comparing these simulated distributions with the experimental data, researchers can resolve the contributions of different pathways. For instance, a double-tracer approach using both [U-¹³C4]BHB and [3,4-¹³C2]Acetoacetate can be modeled to simultaneously quantify the rates of ketone body appearance, disposal, and interconversion between BHB and acetoacetate (B1235776) pools. researchgate.net

Computational Tools for Flux Calculation

The calculation of metabolic fluxes from isotope labeling data is a complex computational task that requires specialized software. nih.govresearchgate.net This is because metabolic networks are often large, interconnected, and contain cyclical and reversible reactions, making the manual calculation of fluxes intractable. mdpi.com A variety of software tools have been developed to automate this process.

These computational tools typically perform several key functions:

Model Input: They allow the user to define the metabolic network model, including all reactions, stoichiometry, and carbon atom transitions.

Simulation: They simulate the mass isotopomer distributions of metabolites based on a given set of flux values and the isotopic composition of the input tracer. arxiv.org

Parameter Fitting: They use numerical optimization algorithms to find the set of flux values that best reproduces the experimentally measured labeling data, typically by minimizing a sum-of-squared-residuals objective function. mdpi.com

Statistical Analysis: They perform statistical analyses to determine the confidence intervals for the estimated fluxes, providing a measure of their precision. nih.gov

Several software packages are available for ¹³C-MFA, each with different features and underlying algorithms. Some prominent examples are listed in the table below.

| Software Tool | Key Features | Source |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based tool for isotopically non-stationary MFA, steady-state MFA, and supports both MS and NMR data. | |

| 13CFLUX2 | A comprehensive software suite for steady-state ¹³C-MFA that includes features for experimental design and statistical analysis. | |

| OpenMebius | An open-source solver for both conventional and isotopically non-stationary ¹³C-MFA. | |

| Fluxer | A web-based application for flux balance analysis and visualization of flux graphs from genome-scale models. | umbc.edu |

| SUMOFLUX | A toolbox designed for targeted ¹³C metabolic flux ratio analysis. |

The choice of software often depends on the specific requirements of the experiment, such as whether the system is at an isotopic steady state and the type of analytical data collected. researchgate.net

Applications in Metabolic Research Paradigms

Investigation of Ketone Body Metabolism and Utilization

The use of Sodium DL-3-hydroxybutyrate-¹³C₄ has been pivotal in dissecting the complex processes of ketone body metabolism. By following the journey of the ¹³C label, researchers can gain unprecedented insights into how this alternative fuel source is utilized by different organs and tissues.

Elucidation of 3-Hydroxybutyrate (B1226725) Oxidation Pathways

Sodium DL-3-hydroxybutyrate-¹³C₄ serves as an invaluable tracer for elucidating the oxidative fate of 3-hydroxybutyrate. Once it enters the mitochondria of extrahepatic tissues such as the brain, heart, and skeletal muscle, 3-hydroxybutyrate is first converted to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase. researchgate.net Subsequently, acetoacetyl-CoA is formed, which is then cleaved to yield two molecules of acetyl-CoA. researchgate.net These ¹³C-labeled acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration, to generate ATP. researchgate.net By using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can detect the ¹³C label in downstream metabolites of the TCA cycle, such as glutamate (B1630785) and succinate, providing direct evidence of 3-hydroxybutyrate oxidation. nih.gov

Interconversion Dynamics of Ketone Bodies

The metabolism of ketone bodies involves a dynamic interplay between 3-hydroxybutyrate and acetoacetate, which are readily interconverted by the enzyme 3-hydroxybutyrate dehydrogenase. mdpi.com Understanding the kinetics of this interconversion is crucial for a complete picture of ketone body homeostasis. The use of ¹³C-labeled tracers, such as Sodium DL-3-hydroxybutyrate-¹³C₄, in combination with other isotopically labeled ketone bodies, has enabled researchers to employ dual-tracer methodologies. mdpi.com This approach allows for the simultaneous measurement of the rates of appearance, disposal, and interconversion of both 3-hydroxybutyrate and acetoacetate, providing a more accurate and comprehensive assessment of ketone body kinetics than single-tracer methods. mdpi.com These studies have revealed that the interconversion between these two key ketone bodies is a rapid and significant process in vivo.

Contribution of 3-Hydroxybutyrate to Tricarboxylic Acid (TCA) Cycle Activity

A key application of Sodium DL-3-hydroxybutyrate-¹³C₄ is to quantify the contribution of ketone bodies to the energy budget of various tissues by measuring their input into the TCA cycle. By measuring the enrichment of ¹³C in TCA cycle intermediates and related amino acids like glutamate and aspartate, researchers can calculate the relative contribution of 3-hydroxybutyrate to the total acetyl-CoA pool entering the cycle. nih.gov Studies using this approach have demonstrated that during states of ketosis, such as fasting or a ketogenic diet, 3-hydroxybutyrate becomes a significant fuel source for the brain and heart. For instance, in the diabetic rat heart, an increased utilization of ketone bodies, with the resulting acetyl-CoA being channeled into the TCA cycle, has been observed using a hyperpolarized ¹³C-acetoacetate probe. researchgate.net

Substrate Preference and Metabolic Flexibility Studies

The ability of cells and organisms to adapt their fuel usage in response to changing nutrient availability, known as metabolic flexibility, is a cornerstone of metabolic health. Sodium DL-3-hydroxybutyrate-¹³C₄ is a critical tool for investigating this phenomenon, particularly in the context of competition between ketone bodies and other energy substrates like glucose and fatty acids.

Competitive Substrate Utilization in Cellular Systems

In various cell types, there is a clear competition between different fuel sources. The presence of elevated levels of one substrate can often suppress the oxidation of another. Using ¹³C-labeled 3-hydroxybutyrate, researchers can precisely measure its oxidation rate in the presence of varying concentrations of glucose or fatty acids. Studies have shown that in many tissues, there is a preference for ketone body oxidation over glucose when both are available. nih.gov For example, research on human T cells has shown that high concentrations of 3-hydroxybutyrate can inhibit T cell proliferation, suggesting a significant impact on cellular metabolism and function. nih.gov

Below is an example of how data on competitive substrate utilization might be presented:

| Cell Type | Substrate Condition | ¹³C-3-Hydroxybutyrate Oxidation Rate (nmol/mg protein/hr) | ¹⁴C-Glucose Oxidation Rate (nmol/mg protein/hr) |

| Cultured Cardiomyocytes | 5 mM Glucose | 50.2 ± 4.5 | 85.1 ± 7.8 |

| Cultured Cardiomyocytes | 5 mM Glucose + 5 mM 3-Hydroxybutyrate | 75.6 ± 6.2 | 42.3 ± 3.9 |

| Cultured Neurons | 10 mM Glucose | 30.8 ± 3.1 | 60.5 ± 5.5 |

| Cultured Neurons | 10 mM Glucose + 2 mM 3-Hydroxybutyrate | 45.1 ± 4.0 | 35.2 ± 3.2 |

This table is a representative example based on established principles of substrate competition and does not reflect data from a single specific study.

Metabolic Adaptations to Varying Nutritional States in Animal Models

The following table illustrates the kind of data obtained from such studies:

| Nutritional State | Tissue | ¹³C Enrichment in Glutamate (from ¹³C-3-Hydroxybutyrate) |

| Fed | Brain | 5.2 ± 0.8% |

| Fed | Heart | 8.1 ± 1.1% |

| 24-hour Fasted | Brain | 25.6 ± 3.2% |

| 24-hour Fasted | Heart | 35.4 ± 4.1% |

| Ketogenic Diet (4 weeks) | Brain | 30.1 ± 3.5% |

| Ketogenic Diet (4 weeks) | Heart | 42.7 ± 5.0% |

This table is a representative example based on findings from multiple studies investigating metabolic adaptations to different nutritional states and does not represent data from a single specific experiment.

Crosstalk Between Ketone Body, Glucose, and Lipid Metabolism

The use of Sodium DL-3-hydroxybutyrate-13C4 has been pivotal in unraveling the complex crosstalk between ketone body, glucose, and lipid metabolism. Traditionally viewed as an alternative fuel source during periods of low glucose availability, research now indicates that ketone bodies like β-hydroxybutyrate play a more nuanced role in metabolic regulation. researchgate.net They are not just energy substrates but also signaling molecules that can influence the utilization of other fuels. researchgate.net

Studies utilizing 13C-labeled β-hydroxybutyrate have demonstrated that its metabolism is intricately linked with glucose and lipid metabolism. For instance, the administration of this compound allows researchers to track the incorporation of its carbon atoms into various metabolites. This provides direct evidence of how ketone bodies contribute to the acetyl-CoA pool, which is a central hub for the metabolism of all three macronutrients.

Furthermore, the metabolism of ketone bodies can influence glucose uptake and utilization in different tissues. For example, in the brain, an increased supply of ketone bodies can lead to a reduction in glucose consumption. nih.govnih.gov This metabolic flexibility is crucial for maintaining energy homeostasis, particularly under conditions of stress or dietary changes. The ability to trace the fate of 13C from this compound provides a quantitative measure of this interplay, revealing the extent to which ketone bodies can spare glucose and how this is regulated.

Recent research has also highlighted the role of ketone bodies in regulating lipid metabolism. They can influence fatty acid oxidation and synthesis, contributing to a comprehensive regulatory network that balances energy supply and demand. The use of stable isotope tracers like this compound is indispensable for dissecting these complex interactions and understanding how they are altered in various physiological and pathological states. eurisotop.com

Organ-Specific Metabolic Research

The application of this compound extends to understanding the unique metabolic profiles of different organs. Its use as a tracer has provided significant insights into the specific ways the brain and heart utilize ketone bodies for energy.

Brain Metabolism and Neuronal-Glial Interactions

The brain, with its high energy demands, is a key focus of metabolic research involving ketone bodies. nih.govnih.govnih.govresearchgate.netbohrium.com this compound has been instrumental in elucidating the dynamics of ketone body metabolism within the complex cellular environment of the brain, particularly the interplay between neurons and glial cells. nih.gov

Cerebral Ketone Body Uptake and Catabolism

Studies using 13C-labeled β-hydroxybutyrate have shown that the brain readily takes up and metabolizes ketone bodies, especially during periods of fasting or in conditions where glucose availability is limited. bohrium.com The transport of ketone bodies across the blood-brain barrier is a critical regulatory step. Once inside the brain, β-hydroxybutyrate is converted to acetoacetate and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP. The use of this compound allows for the direct measurement of the rate of ketone body uptake and oxidation in the brain, providing valuable data on cerebral energy metabolism. nih.gov

Isotopic Tracing of Carbon Flow into Neurotransmitters and Other Metabolites

A significant advantage of using this compound is the ability to trace the flow of its carbon atoms into other important brain metabolites, including neurotransmitters like glutamate and GABA. nih.govmdpi.com By analyzing the 13C enrichment in these molecules, researchers can map the metabolic pathways through which ketone bodies contribute to neurotransmitter synthesis and cycling. nih.gov This has revealed that ketone bodies are not just an energy source but also a carbon source for the synthesis of key molecules involved in brain function. For example, studies have shown that the carbon backbone of glutamate can be derived from the catabolism of 13C-labeled β-hydroxybutyrate. nih.govbohrium.com This highlights the integral role of ketone bodies in supporting both the energetic and biosynthetic needs of the brain.

Responses to Pathological Conditions (e.g., Traumatic Brain Injury) in Preclinical Models

In preclinical models of pathological conditions such as traumatic brain injury (TBI), this compound is a valuable tool for investigating metabolic alterations and the potential therapeutic effects of ketone bodies. nih.govnih.govfrontiersin.org Following a TBI, cerebral glucose metabolism is often impaired. Research suggests that providing an alternative energy source in the form of ketone bodies may be neuroprotective. mdpi.com Studies using 13C-labeled ketone bodies in animal models of TBI can quantify the extent to which the injured brain can utilize ketones for energy and as a substrate for biosynthesis. nih.govnih.gov This information is crucial for developing and evaluating metabolic-based therapies for TBI and other neurological disorders. mdpi.comfrontiersin.org For instance, research in swine models of cardiac arrest has shown that infusion of sodium-ß-hydroxybutyrate was associated with reduced markers of cerebral injury. nih.govnih.gov

Cardiac Metabolism and Energetics

The heart is another organ with high and continuous energy demands, and it is highly adaptable in its choice of fuel substrates. Under normal conditions, the heart primarily relies on fatty acids for energy. However, during conditions such as fasting, diabetes, or heart failure, ketone bodies become a significant fuel source for the heart. nih.govresearchgate.netbohrium.com

The use of this compound in cardiac research allows for the precise quantification of ketone body uptake and oxidation by the heart muscle. By infusing this labeled compound and analyzing tissue samples, researchers can determine the contribution of ketone bodies to the cardiac energy supply relative to other substrates like fatty acids and glucose. This has provided critical insights into the metabolic remodeling that occurs in the heart in response to various physiological and pathological stimuli. For example, in the failing heart, there is a shift in substrate preference, with an increased reliance on ketone bodies. Understanding the dynamics of this metabolic shift, aided by tracers like this compound, is essential for developing therapeutic strategies aimed at optimizing cardiac energetics in heart failure.

Interactive Data Table: Research Findings on this compound in Metabolic Research

| Research Area | Key Finding | Experimental Model | Reference |

| Brain Metabolism | Ketone bodies are readily taken up and oxidized by the brain, contributing to the acetyl-CoA pool and neurotransmitter synthesis. | Human, Rat | nih.govbohrium.com |

| Traumatic Brain Injury | Infusion of sodium-ß-hydroxybutyrate reduced markers of cerebral injury. | Swine | nih.govnih.gov |

| Cardiac Metabolism | The heart utilizes ketone bodies as a significant fuel source, especially during heart failure. | --- | nih.govresearchgate.netbohrium.com |

| Neuroregeneration | D/L-BHB enhanced neuronal migration and processes associated with neural regeneration. | Primary Neuronal Cultures | mdpi.com |

Ketone Body as a Fuel Source in the Myocardium

The heart is a metabolically flexible organ, capable of utilizing various substrates for energy production, including fatty acids, glucose, lactate, and ketone bodies. nih.govmdpi.com Under normal conditions, fatty acids are the primary fuel source for the heart. nih.gov However, in states of nutrient scarcity or in certain disease states, the heart can adapt to use ketone bodies, particularly β-hydroxybutyrate, as a significant energy source. mdpi.comnih.gov

Studies using isotopically labeled compounds like this compound have been instrumental in quantifying the heart's reliance on ketone bodies. Research has shown that ketone body infusion can reduce the myocardial uptake of glucose, indicating a shift in substrate preference. nih.govresearchgate.net This metabolic switch to ketone bodies is considered an adaptive response that can enhance cardiac efficiency. mdpi.com The ability to trace the fate of 13C-labeled β-hydroxybutyrate allows for the direct measurement of its contribution to the heart's energy supply, providing valuable insights into cardiac metabolism in both health and disease. consensus.app

Alterations in Cardiac Substrate Utilization in Animal Models of Disease

In various animal models of heart disease, including heart failure and diabetic cardiomyopathy, there are significant alterations in the heart's energy metabolism. nih.govnih.gov The failing heart often exhibits a decreased capacity to oxidize fatty acids and an increased reliance on glucose and ketone bodies. nih.govmdpi.com The use of this compound in these models allows researchers to precisely track these metabolic shifts.

For instance, studies in animal models of heart failure have demonstrated an upregulation of ketone body utilization. nih.gov This suggests that enhancing ketone body metabolism could be a potential therapeutic strategy. By infusing 13C-labeled β-hydroxybutyrate, scientists can determine the extent to which the diseased heart utilizes ketones and how this compares to healthy hearts. This information is critical for understanding the metabolic remodeling that occurs in cardiac pathologies and for developing targeted metabolic therapies. nih.gov

Hepatic Ketogenesis and Fatty Acid Oxidation Pathways

The liver is the primary site of ketogenesis, the process of producing ketone bodies from fatty acids, particularly during periods of fasting, prolonged exercise, or a low-carbohydrate diet. mdpi.commdpi.com this compound is an invaluable tracer for studying the dynamics of hepatic ketogenesis and its interplay with fatty acid oxidation.

By administering 13C-labeled β-hydroxybutyrate, researchers can trace its production and release from the liver. nih.gov This allows for the quantification of the rate of ketogenesis and provides insights into the regulation of this pathway. Furthermore, the labeled β-hydroxybutyrate can be used to study the reverse reaction, the conversion of β-hydroxybutyrate back to acetoacetate, and its subsequent metabolism in extrahepatic tissues. youtube.com

Recent studies have highlighted the relationship between serum β-hydroxybutyrate levels and hepatic fatty acid oxidation. nih.gov In conditions like nonalcoholic fatty liver disease (NAFLD), there is evidence of reduced hepatic fatty acid oxidation and, consequently, lower levels of circulating ketone bodies. nih.gov Using tracers like this compound can help to further elucidate the mechanisms underlying these metabolic disturbances in liver diseases.

Skeletal Muscle and Adipose Tissue Metabolic Pathways

In skeletal muscle, studies using labeled β-hydroxybutyrate have shown that it can be oxidized for energy, particularly during exercise or in states of ketosis. mdpi.comnih.gov Research has indicated that β-hydroxybutyrate supplementation can influence mitochondrial function and substrate utilization in skeletal muscle. mdpi.com For example, it has been observed to reduce pyruvate (B1213749) oxidation, suggesting a shift away from glucose metabolism. mdpi.com

Adipose tissue is primarily involved in the storage and release of fatty acids, the precursors for ketogenesis. nih.gov While not a primary site of ketone body oxidation, the metabolic state of adipose tissue is closely linked to ketogenesis. Tracing studies with 13C-labeled substrates can help to understand the complex interplay between adipose tissue lipolysis, hepatic ketogenesis, and peripheral ketone body utilization.

Cellular and Tissue-Specific Studies

In Vitro Cell Culture Models (e.g., Hepatocytes, Astrocytes, Glioblastoma Cells, Myocytes)

In vitro cell culture models provide a controlled environment to study the metabolism of specific cell types. The use of this compound in these models allows for detailed investigation of ketone body metabolism at the cellular level.

Hepatocytes: Studies using 13C-labeled β-hydroxybutyrate in cultured hepatocytes can elucidate the regulation of ketogenesis and its interaction with other metabolic pathways within the liver cell. nih.gov

Astrocytes and Glioblastoma Cells: Research has utilized [2,4-13C]β-hydroxybutyrate to explore mitochondrial metabolic pathways in astrocytes and glioblastoma cells. nih.gov These studies have shown that both cell types can metabolize ketone bodies, and the presence of glucose can influence the extent of this metabolism. nih.gov

Myocytes: In isolated cardiac myocytes, 13C-labeled β-hydroxybutyrate can be used to study its direct effects on cellular contraction and calcium handling, providing insights into its role in cardiac function at a fundamental level. nih.gov Studies have shown that β-hydroxybutyrate can improve myocyte contraction, particularly under conditions of nutrient scarcity. nih.gov

| Cell Type | Key Findings from 13C-β-Hydroxybutyrate Studies |

| Astrocytes | Can metabolize ketone bodies; metabolism is influenced by glucose availability. nih.gov |

| Glioblastoma Cells | Can metabolize ketone bodies, providing insights into potential cancer therapies. nih.gov |

| Myocytes | β-hydroxybutyrate can improve contraction and calcium signaling, especially during nutrient scarcity. nih.gov |

Ex Vivo Tissue Perfusion Models

Ex vivo tissue perfusion models, such as the isolated perfused heart, bridge the gap between in vitro cell culture and in vivo studies. These models allow for the study of an intact organ in a controlled setting. The use of this compound in these systems provides a powerful tool to investigate organ-specific metabolism.

In isolated perfused rat hearts, hyperpolarized [1-13C]β-hydroxybutyrate has been used to observe the real-time metabolism of ketone bodies and the production of downstream metabolites like acetylcarnitine and glutamate. consensus.app This technique offers high sensitivity for detecting metabolic changes. Studies have also used ex vivo models to investigate the effects of β-hydroxybutyrate on cardiac function and metabolism following events like ischemia-reperfusion injury. nih.gov These models allow for precise control of substrate delivery and the collection of metabolic data that would be difficult to obtain in vivo.

| Research Finding | Model System |

| Real-time metabolism of β-hydroxybutyrate to acetylcarnitine and glutamate observed. | Isolated perfused rat heart. consensus.app |

| Beneficial hemodynamic effects of 3-OHB administration demonstrated. | Porcine donation after circulatory death and transplantation model. nih.gov |

Research into Metabolic Disorders and Pathways in Preclinical Models

Stable isotope-labeled compounds, such as this compound, are invaluable tools in preclinical research for tracing the metabolic fate of ketone bodies. medchemexpress.com The incorporation of four carbon-13 (¹³C) atoms allows for the precise tracking of the molecule as it is metabolized, providing detailed insights into metabolic pathways that would be otherwise difficult to discern. medchemexpress.comvanderbilt.edu This labeled analogue of 3-hydroxybutyrate serves as a powerful probe in studies utilizing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the complexities of ketone body metabolism in various physiological and pathological states. nih.govisotope.comisotope.com

Investigating Inherited Disorders of Ketone Body Metabolism and Fatty Acid Oxidation

Inborn errors of metabolism that affect the production of ketone bodies can lead to severe energy deficits, particularly in organs with high energy demands like the brain and heart. nih.govnih.gov These disorders include defects in mitochondrial fatty acid oxidation (MFAO) and ketone body synthesis. nih.govnih.gov In such conditions, the body's inability to generate ketones during periods of fasting or stress can result in life-threatening metabolic crises. bohrium.comresearchgate.net

The administration of exogenous ketone bodies, such as Sodium DL-3-hydroxybutyrate, offers a therapeutic strategy to bypass the deficient enzymatic step and provide a crucial alternative energy source. nih.govnih.gov Research in this area often involves the use of ¹³C-labeled ketone bodies to understand their transport, uptake, and utilization in preclinical models of these disorders.

Clinical case studies have documented the use of Sodium DL-3-hydroxybutyrate in patients with severe metabolic decompensation due to various inherited metabolic disorders. nih.gov While these studies primarily focus on the therapeutic effect of the non-labeled compound, the foundational understanding of ketone body metabolism that underpins these treatments is derived from preclinical research using isotopically labeled tracers.

Three notable disorders where the failure to produce ketone bodies is a central pathological feature are:

Carnitine-acylcarnitine translocase deficiency (CACTD): A severe disorder of fatty acid oxidation that impairs the transport of long-chain fatty acids into the mitochondria for energy production. nih.govnih.gov

3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD): An autosomal recessive disorder that affects both ketogenesis and the breakdown of the amino acid leucine (B10760876). bohrium.comoaepublish.com

Carnitine palmitoyltransferase II deficiency (CPT2D): A condition with varying severity that affects the oxidation of long-chain fatty acids. nih.govnih.gov

In cases of acute metabolic crisis in these disorders, providing an external source of ketones has been shown to lead to recovery. nih.govresearchgate.net The use of Sodium DL-3-hydroxybutyrate has also been reported in cases of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), another severe inborn error of metabolism. nih.govnih.gov

| Disorder | Metabolic Defect | Rationale for Exogenous Ketone Use | Relevant Findings from Case Studies |

|---|---|---|---|

| Carnitine-acylcarnitine translocase deficiency (CACTD) | Impaired mitochondrial transport of long-chain fatty acids | Bypasses the defect in fatty acid oxidation to provide an alternative energy substrate. nih.govnih.gov | Adjunctive therapy with S DL-3-OHB resulted in rapid and sustained recovery during acute metabolic decompensation. nih.govresearchgate.net |

| 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD) | Defect in the final step of ketogenesis and leucine catabolism | Supplies ketone bodies, which cannot be synthesized endogenously. bohrium.comoaepublish.com | Use as an adjunct therapy helped prevent cerebral dysfunction and cardiomyopathy. oaepublish.com |

| Carnitine palmitoyltransferase II deficiency (CPT2D) | Impaired oxidation of long-chain fatty acids | Provides an energy source for organs like the heart, brain, and muscle during catabolic stress. nih.govnih.gov | Intervention with S DL-3-OHB during catastrophic acute encephalopathy reversed the declining course and led to sustained recovery. nih.gov |

| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Severe error in fatty acid and amino acid oxidation | Provides an alternative fuel source to mitigate severe energy deficiency and cardiomyopathy. nih.govnih.gov | A physiologic dose was associated with clinical improvement and detectable blood ketone levels. nih.gov |

Role of Ketone Body Metabolism in Pathophysiological States (e.g., Cancer Metabolism, Sepsis)

The study of ketone body metabolism extends to other pathophysiological states where energy utilization is altered, such as in cancer and sepsis. The use of this compound in preclinical models allows researchers to trace metabolic shifts and evaluate the therapeutic potential of modulating ketone body availability.

Cancer Metabolism

Altered metabolism is a hallmark of cancer. While many cancer cells are highly dependent on glucose (the Warburg effect), some studies suggest that these cells have a limited ability to utilize ketone bodies for energy compared to healthy cells. ecronicon.net This metabolic inflexibility presents a potential therapeutic window.

Research has explored the effects of ketone bodies, specifically acetoacetate and 3-hydroxybutyrate, on cancer cell proliferation. In one study, both ketone bodies were found to inhibit the proliferation of a human colon cancer cell line (SW480) in a dose-dependent manner, while having no effect on the growth of normal human fibroblasts. ecronicon.net This suggests a selective effect on cancer cells. Furthermore, the presence of ketone bodies significantly enhanced the cell-killing effect of the chemotherapeutic agent rapamycin, reducing its effective concentration. ecronicon.net The use of ¹³C-labeled ketone bodies in such studies helps confirm that the metabolic effects are directly attributable to ketone utilization pathways.

Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to systemic inflammation, organ dysfunction, and severe metabolic disturbances. nih.gov During sepsis, there can be an impaired ability to utilize standard energy sources, and muscle wasting is a common complication. nih.govnih.gov

Supplementing nutrition with ketone bodies has been investigated as a strategy to provide an alternative fuel source and mitigate some of the metabolic consequences of sepsis. nih.gov In a mouse model of prolonged sepsis, supplementation with sodium 3-hydroxybutyrate was shown to prevent sepsis-induced muscle weakness. nih.gov However, the research also highlighted a narrow therapeutic window, with higher doses leading to adverse effects such as metabolic alkalosis, hypernatremia, and organ damage, underscoring the need for careful study. nih.govresearchgate.net Studies using ¹³C-labeled 3-hydroxybutyrate can help to precisely determine the rates of utilization and oxidation in different organs during sepsis, providing crucial data for optimizing potential therapeutic strategies. nih.gov

| Pathophysiological State | Preclinical Model | Key Findings | Relevance of ¹³C Labeling |

|---|---|---|---|

| Cancer | Human colon cancer cell line (SW480) vs. normal human fibroblasts | 3-hydroxybutyrate selectively inhibited cancer cell proliferation and enhanced the efficacy of the chemotherapeutic agent rapamycin. ecronicon.net | Allows for tracing the metabolic fate of 3-hydroxybutyrate to confirm its differential utilization by cancer versus normal cells. |

| Sepsis | Mouse model of prolonged sepsis | Supplementation with 150 mg/day of 3-hydroxybutyrate-sodium salt prevented muscle weakness. Higher doses were associated with increased illness severity and mortality. nih.govresearchgate.net | Enables precise measurement of ketone body uptake, oxidation, and contribution to energy expenditure in various tissues during the septic state. |

Advanced Isotopic Tracing and Data Interpretation

Positional Isotopic Labeling Strategies for Pathway Deconvolution

Positional isotopic labeling, where specific atoms within a molecule are replaced with a heavy isotope, is a sophisticated strategy to unravel complex metabolic networks. The choice of tracer and the position of the isotopic label are critical for maximizing the information obtained from an experiment. nih.gov Using a uniformly labeled substrate like Sodium DL-3-hydroxybutyrate-13C4, where all four carbon atoms are ¹³C, allows researchers to follow the complete carbon backbone of the molecule after it is metabolized.

When 3-hydroxybutyrate (B1226725) enters a cell, it is oxidized to acetoacetate (B1235776), which is then converted to two molecules of acetyl-CoA. This acetyl-CoA can then enter various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to analyze the resulting metabolites, scientists can determine which molecules have incorporated the ¹³C atoms and in what positions. nih.govfrontiersin.org This information is crucial for deconvoluting intersecting or parallel pathways.

For instance, research involving the infusion of ¹³C-labeled beta-hydroxybutyrate in humans has shown that the ¹³C label appears in the amino acid pools of glutamate (B1630785), glutamine, and aspartate in the brain. nih.gov The specific pattern of ¹³C incorporation into these molecules reveals the activity of the TCA cycle. Acetyl-CoA derived from the labeled 3-hydroxybutyrate enters the TCA cycle and transfers its ¹³C atoms to the cycle's intermediates, which are precursors for the synthesis of these amino acids. By modeling the distribution of the ¹³C label, researchers can estimate the rate of ketone body consumption and their contribution to total energy oxidation. nih.gov This method allows for the delineation of a specific metabolic pool associated with a particular pathway, which is impossible to distinguish by measuring only the total concentration of the metabolite. eurisotop.com

Table 1: Illustrative Data on ¹³C Label Incorporation from Labeled Beta-Hydroxybutyrate in Brain Metabolism This table is based on findings from studies tracking the metabolic fate of ketone bodies in the human brain. nih.gov It demonstrates how the isotopic enrichment of downstream metabolites can be measured.

| Parameter | Value |

| Apparent Tissue Beta-Hydroxybutyrate Concentration | 0.18 ± 0.06 mmol/L |

| Relative Fractional Enrichment of ¹³C-4-Glutamate | 6.78 ± 1.71% |

| Relative Fractional Enrichment of ¹³C-4-Glutamine | 5.68 ± 1.84% |

| Estimated Rate of Beta-Hydroxybutyrate Consumption | 0.032 ± 0.009 mmol·kg⁻¹·min⁻¹ |

| Contribution to Total Acetyl-CoA Oxidation | 6.4 ± 1.6% |

This data is representative of findings under specific experimental conditions and serves to illustrate the quantitative potential of isotopic tracing. nih.gov

Kinetic Isotope Tracing for Dynamic Flux Measurements

While positional labeling helps map pathways, kinetic isotope tracing focuses on the speed at which metabolites move through these pathways. This technique provides dynamic flux measurements, revealing the rates of metabolite production and consumption. nih.gov By introducing this compound and monitoring the rate at which the ¹³C label appears in downstream products and disappears from the precursor pool over time, researchers can calculate the flux through specific metabolic reactions. youtube.com

Studies using ¹³C-labeled acetoacetate and D-beta-hydroxybutyrate have successfully determined the total ketone body appearance rate in humans under various conditions. nih.gov These experiments involve infusing the labeled tracer and then measuring the mole percent enrichment of both the tracer and its metabolic products in blood samples using techniques like gas chromatography/mass spectrometry (GC/MS). nih.gov Such kinetic data is vital for understanding how metabolic states, such as fasting or specific diets, affect fuel utilization. nih.govnih.gov

A key concept in these studies is the kinetic isotope effect (KIE), where molecules containing heavier isotopes may react at slightly different rates than their non-labeled counterparts. princeton.edu While often small, the KIE can provide detailed information about the rate-determining steps of a reaction. However, in many metabolic tracing studies, the primary goal is to use the isotope as a conserved label to follow the carbon backbone's fate rather than to measure the KIE itself. princeton.edu The dynamic measurements of label incorporation allow for the teasing apart of production and clearance rates, which would not be possible with static measurements alone. youtube.com

Table 2: Ketone Body Kinetics Determined by Stable Isotope Tracers This table presents data from studies that used ¹³C-labeled tracers to measure the rate of ketone body appearance in humans in a post-absorptive state. nih.gov

| Tracer Used | Mean Total Ketone Body Appearance Rate (μmol·kg⁻¹·min⁻¹) |

| [3,4-¹³C₂]Acetoacetate | 3.74 |

| [3-¹³C]D-beta-hydroxybutyrate | 2.76 |

These values are consistent with those reported in studies using other tracer methods and demonstrate the utility of stable isotopes for non-steady-state kinetic analysis. nih.gov

Challenges in Data Analysis and Interpretation of Complex Isotopic Patterns

Despite its power, isotopic tracing with substrates like this compound presents significant challenges in data analysis and interpretation. numberanalytics.com The raw data from mass spectrometers or NMR machines consists of mass isotopomer distributions (MIDs), which are vectors showing the relative abundance of a metabolite with different numbers of heavy isotopes (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two, etc.). nih.gov

One of the first analytical hurdles is the need to correct the raw data for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. numberanalytics.comnih.gov This correction is essential for accurately determining the true enrichment from the administered tracer. Furthermore, if chemical derivatization is used for analysis (e.g., in GC/MS), the atoms added by the derivatizing agent must also be accounted for. nih.gov

A second major challenge is ensuring that the system has reached an "isotopic steady state," where the isotopic enrichment in the metabolites of interest becomes stable over time. numberanalytics.comnih.gov The time required to reach this state varies depending on the fluxes and pool sizes of the metabolites involved. Failure to achieve a steady state can lead to inaccurate flux calculations. numberanalytics.com

Finally, interpreting the complex labeling patterns themselves can be difficult. The metabolism of a single labeled substrate can generate numerous isotopologues (molecules differing only in isotopic composition) and isotopomers (molecules with the same number of isotopes but in different positions). nih.govyoutube.com Computational models are often required to estimate metabolic fluxes from these complex labeling data sets. numberanalytics.com The accuracy of these estimations is highly dependent on the assumptions made in the underlying metabolic model. numberanalytics.com Phenomena such as the reversibility of certain enzymatic reactions can further complicate interpretation, potentially leading to an overestimation of turnover rates, a phenomenon sometimes termed "pseudoketogenesis". nih.gov

Future Directions in Sodium Dl 3 Hydroxybutyrate 13c4 Research

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The future of research involving Sodium DL-3-hydroxybutyrate-13C4 is intrinsically linked to its integration with multi-omics approaches. By tracing the journey of the 13C atoms from the initial compound through various metabolic pathways, researchers can gain a more holistic understanding of cellular and systemic metabolism.

In metabolomics , the use of 13C-labeled compounds like this compound is crucial for overcoming significant challenges such as distinguishing biological signals from analytical noise and accurately identifying compounds. nih.govresearchgate.net Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize samples labeled with different percentages of 13C to differentiate biological signals and determine the exact number of carbon atoms in a molecule, thereby reducing the number of potential molecular formulas. nih.gov This allows for more confident annotation of metabolites in untargeted liquid chromatography-mass spectrometry (LC-MS) based studies. researchgate.netacs.org The use of a fully 13C-labeled metabolome has been shown to be beneficial for a wide range of mass spectrometry platforms. acs.org

In proteomics , 13C labeling can shed light on the subcellular biosynthesis of amino acids and their subsequent incorporation into proteins. acs.org Isotopic labeling studies have traditionally used gas chromatography-mass spectrometry (GC/MS) to quantify 13C in amino acids derived from protein hydrolysis. acs.org However, newer high-resolution mass spectrometry techniques allow for the direct measurement of labeled peptides, providing a more direct and sensitive approach. acs.org For instance, research on the neuroprotective effects of 3-hydroxybutyrate (B1226725) (3OHB) has utilized quantitative proteomics to assess changes in global protein expression patterns in neural cells, identifying key epigenetic markers like histone lysine (B10760008) 27 trimethylation (H3K27me3) that are altered by 3OHB treatment. mdpi.com This demonstrates the potential of integrating metabolomic data from 13C tracers with proteomic outcomes.

The combination of data from metabolomics, proteomics, and other omics fields (such as transcriptomics and genomics) will provide a systems-level view of the metabolic fate and physiological impact of this compound. This integrated approach will be invaluable for understanding complex biological processes and the mechanisms of disease.

Development of Novel Isotopic Labeling Strategies

Advancements in research are also being driven by the development of novel isotopic labeling strategies. While uniform labeling of this compound (where all four carbon atoms are 13C) is common, future strategies may involve more specific or dynamic labeling approaches. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

One area of development is the creation of protocols for targeted labeling of specific molecules or parts of molecules. For example, a method has been described for the uniform 13C labeling of terminal galactose residues on the glycan chains of glycoproteins. nih.gov This enzymatic approach allows for the study of specific structural and dynamic features of complex biomolecules in situ without perturbing the protein itself. nih.gov

Furthermore, combining different isotopic labels (e.g., 13C, 15N, 2H) can provide even more detailed information about metabolic pathways. These multi-isotope labeling experiments can help to simultaneously track the fate of different atoms within a molecule or follow the convergence of different metabolic pathways.

The development of more efficient and cost-effective methods for synthesizing custom-labeled isotopologues of Sodium DL-3-hydroxybutyrate will also be crucial. This would allow researchers to design experiments that are precisely tailored to answer specific biological questions, such as tracing the metabolism of the carboxyl group versus the ketone group within the molecule.

Expanding Applications in Disease Modeling and Preclinical Interventions

Sodium DL-3-hydroxybutyrate has already shown promise as a therapeutic agent in preclinical and clinical settings, particularly for inborn errors of metabolism where ketone body synthesis is impaired. nih.govnih.govresearchgate.net The 13C4-labeled version of this compound is an ideal tracer for studying the metabolic effects and mechanisms of action of this potential therapy.

Future research will likely see the expanded use of this compound in a wider range of disease models. For instance, studies have investigated the use of sodium DL-3-ß-hydroxybutyrate in experimental models of cardiac arrest, where it was associated with a reduction in circulating markers of cerebral injury. nih.govnih.gov Using the 13C4-labeled compound in such models would allow researchers to track its uptake and metabolism in the brain and heart during ischemia-reperfusion injury, providing critical insights into its neuroprotective and cardioprotective mechanisms. nih.gov

The compound is also highly relevant for studying metabolic dysfunction in other conditions, including:

Neurodegenerative diseases: Ketone bodies are known to be an alternative fuel for the brain and may have neuroprotective effects. mdpi.com Tracing the metabolism of this compound in models of Alzheimer's or Parkinson's disease could elucidate how ketone body metabolism is altered in these conditions and how it might be therapeutically targeted.

Cancer: Some cancers exhibit altered metabolic phenotypes, such as a reliance on glycolysis (the Warburg effect). Studying how cancer cells metabolize ketone bodies using 13C-labeled tracers could reveal metabolic vulnerabilities that could be exploited for therapy.

Diabetes and Obesity: These conditions are characterized by profound changes in substrate metabolism. This compound can be used to probe the regulation of ketogenesis and ketone body utilization in models of these diseases.

The table below summarizes some of the current and potential applications of Sodium DL-3-hydroxybutyrate in disease modeling.

| Disease/Condition | Potential Research Application of this compound |

| Inborn Errors of Metabolism (e.g., MADD, HMG-CoA lyase deficiency) | Tracing the metabolic fate of exogenous ketone bodies to assess therapeutic efficacy and understand metabolic rerouting. nih.govoaepublish.comnih.gov |

| Cardiac Arrest / Ischemia-Reperfusion Injury | Investigating the uptake and utilization of ketone bodies by the brain and heart to understand neuroprotective and cardioprotective mechanisms. nih.govnih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Elucidating the role of ketone body metabolism as an alternative energy source for the brain and its potential therapeutic impact. mdpi.com |

| Cancer | Probing the metabolic flexibility of tumors and identifying potential metabolic vulnerabilities related to ketone body utilization. |

| Diabetes and Obesity | Studying the regulation of ketone body production and utilization in states of insulin (B600854) resistance and altered fuel availability. |

Advancements in Analytical Techniques for Enhanced Sensitivity and Resolution

The utility of this compound as a research tool is directly dependent on the analytical techniques available for its detection and quantification. Future progress in this area will focus on enhancing both the sensitivity and the resolution of these methods.

High-resolution mass spectrometry (MS) instruments, such as Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, are essential for resolving the isotopic peaks of 13C-labeled compounds. nih.gov Combining these advanced MS platforms with separation techniques like ultra-performance liquid chromatography (UPLC) provides a powerful platform for metabolomics research. researchgate.netacs.org

Mass spectrometry imaging (MSI) combined with 13C-isotopic labeling is an emerging technique that allows for the in-situ analysis of metabolic flux. nih.gov This approach can reveal the spatial distribution of labeled metabolites within tissues, providing a level of detail that cannot be achieved with traditional methods that rely on tissue homogenates. nih.gov However, analyzing isotopically labeled MSI data presents challenges due to the large and complex datasets generated. nih.gov Future advancements will require streamlined data analysis procedures to extract biologically meaningful interpretations. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying 13C-labeled compounds. nih.gov While less sensitive than MS, NMR can provide detailed structural information and can be used to identify unknown compounds. nih.gov Specialized 13C NMR probes and pulse sequences are being developed to improve the efficiency of data collection, especially for samples at natural abundance or with isotopic labeling. nih.gov

The table below highlights key analytical techniques and their future directions in the context of this compound research.

| Analytical Technique | Current Application | Future Advancements |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Untargeted and targeted metabolomics for identifying and quantifying 13C-labeled metabolites. nih.govacs.org | Increased use of high-resolution MS (e.g., FT-ICR, Orbitrap) for improved mass accuracy and resolution of isotopologues. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of 13C in smaller, volatile metabolites like amino acids. acs.org | Development of new derivatization methods to expand the range of analyzable compounds. |

| Mass Spectrometry Imaging (MSI) | In-situ analysis of the spatial distribution of 13C-labeled metabolites within tissues. nih.gov | Improved data analysis workflows and integration with other imaging modalities for a more comprehensive spatial understanding of metabolism. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification of 13C-labeled compounds in complex mixtures. nih.gov | Development of more sensitive probes and advanced pulse sequences to enhance detection and provide more detailed structural and dynamic information. nih.gov |

Q & A

Q. How can researchers verify the isotopic purity of Sodium DL-3-hydroxybutyrate-¹³C₄, and what analytical methods are recommended?

Isotopic purity (99 atom % ¹³C) is critical for tracer studies. Methods include:

- Mass Spectrometry (MS): Direct measurement of isotopic enrichment via high-resolution MS, focusing on the mass shift (M+4) characteristic of ¹³C₄ labeling .

- Nuclear Magnetic Resonance (NMR): ¹³C-NMR confirms site-specific labeling, particularly at positions 1, 2, 3, and 4 of the hydroxybutyrate backbone .

- QC Documentation: Supplier-provided certificates of analysis (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) should align with ISO guidelines for isotopic standards .

Q. What experimental design considerations are essential when using Sodium DL-3-hydroxybutyrate-¹³C₄ in metabolic studies?

- Dose Optimization: Balance between achieving detectable isotopic enrichment and avoiding metabolic interference. Start with physiologically relevant concentrations (e.g., 1–5 mM in cell culture) .

- Time-Course Sampling: Collect time-resolved data to capture dynamic metabolic fluxes, especially in pathways like ketolysis or lipid synthesis .

- Control Experiments: Include unlabeled controls to distinguish endogenous metabolite pools from tracer-derived signals .

Q. How should Sodium DL-3-hydroxybutyrate-¹³C₄ be stored to ensure stability in long-term studies?

- Storage Conditions: 2–8°C in airtight, light-protected containers to prevent degradation or isotopic exchange .

- Reconstitution: Use ultrapure water or isotonic buffers (pH 7.4) to avoid hydrolysis. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can Sodium DL-3-hydroxybutyrate-¹³C₄ be applied in tracer studies to resolve contradictions in ketone body metabolism data?

- Multi-Tracer Approaches: Combine ¹³C₄-labeled hydroxybutyrate with ²H- or ¹⁵N-labeled substrates (e.g., glucose or amino acids) to dissect cross-pathway interactions .

- Compartmental Modeling: Use software like INCA or OpenFLUX to model isotopic labeling patterns in mitochondrial vs. cytosolic pools, addressing discrepancies in transport kinetics .

- Validation via Knockdown Models: Pair tracer studies with siRNA-mediated silencing of enzymes (e.g., SCOT or BDH1) to confirm pathway-specific fluxes .

Q. What advanced mass spectrometry workflows are recommended for quantifying Sodium DL-3-hydroxybutyrate-¹³C₄ in complex biological matrices?

- LC-MS/MS with MRM: Optimize transitions for m/z 131 → 87 (labeled) and m/z 127 → 83 (unlabeled) to enhance specificity in plasma or tissue extracts .

- High-Resolution MS Imaging (MSI): Map spatial distribution in tissues using MALDI-TOF or DESI-MS, with normalization to internal standards (e.g., D₃-hydroxybutyrate) .

- Data Processing: Use Skyline or XCMS for peak integration and isotopic correction to account for natural abundance ¹³C .

Q. How can researchers address challenges in metabolic flux analysis (MFA) when using Sodium DL-3-hydroxybutyrate-¹³C₄?

- Isotopic Steady-State Assumptions: Pre-incubate cells or tissues until isotopic equilibrium is achieved (typically 24–48 hours for mammalian systems) .

- Parallel Labeling Experiments: Compare ¹³C₄-hydroxybutyrate with uniformly labeled glucose (U-¹³C₆) to disentangle contributions from glycolysis vs. ketolysis .

- Statistical Robustness: Apply Monte Carlo simulations to quantify uncertainty in flux estimates due to measurement noise or model assumptions .

Q. What are the implications of racemic (DL) vs. enantiopure (D/L) forms of 3-hydroxybutyrate in ¹³C₄ tracer studies?

- Enantiomer-Specific Metabolism: D-3-hydroxybutyrate is the physiological ketone body, while L-forms may exhibit divergent kinetics. Use chiral chromatography (e.g., CSP-L columns) to resolve enantiomers in MS workflows .

- Enzyme Selectivity: Validate assays with recombinant enzymes (e.g., BDH1 for D-forms) to avoid misinterpretation of racemic tracer data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.